molecular formula C13H26N2O2 B15311433 rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate

Cat. No.: B15311433
M. Wt: 242.36 g/mol
InChI Key: MWKSPVFQFHWTDP-UHFFFAOYSA-N
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Description

rac-tert-butylN-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans: is a synthetic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a methylamino moiety. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.

    Introduction of the methylamino group: The methylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the tert-butyl group: The tert-butyl group is attached using tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the carbamate: The final step involves the reaction of the intermediate with isocyanate to form the carbamate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbamate group, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • tert-butylN-[(1r,4r)-4-[(amino)methyl]cyclohexyl]carbamate
  • tert-butylN-[(1r,4r)-4-[(ethylamino)methyl]cyclohexyl]carbamate
  • tert-butylN-[(1r,4r)-4-[(propylamino)methyl]cyclohexyl]carbamate

Uniqueness: rac-tert-butylN-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate,trans is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylamino group and trans configuration contribute to its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[4-(methylaminomethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-7-5-10(6-8-11)9-14-4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKSPVFQFHWTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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